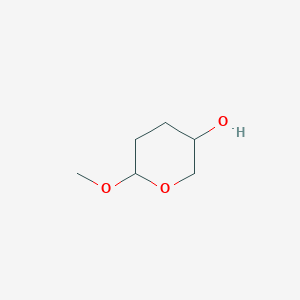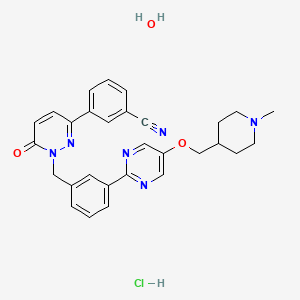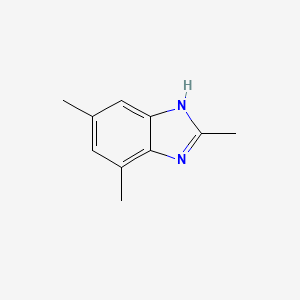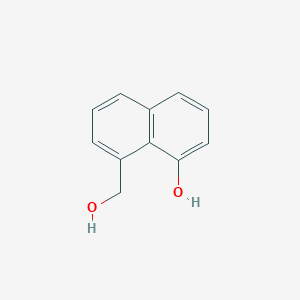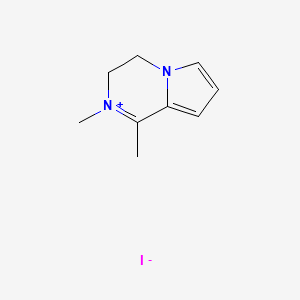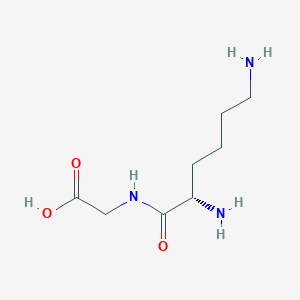![molecular formula C11H10N2O B8766153 4-[(Pyridin-4-yl)amino]phenol](/img/structure/B8766153.png)
4-[(Pyridin-4-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Pyridin-4-yl)amino]phenol is an organic compound that features a phenol group substituted with a pyridylamino group
准备方法
Synthetic Routes and Reaction Conditions
4-[(Pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyridylamine . This reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反应分析
Types of Reactions
4-[(Pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent for converting quinones back to phenols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions for halogenation, nitration, and sulfonation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
科学研究应用
4-[(Pyridin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(Pyridin-4-yl)amino]phenol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antidiabetic effects are linked to its inhibition of α-amylase and α-glucosidase enzymes, which play a role in carbohydrate metabolism .
相似化合物的比较
4-[(Pyridin-4-yl)amino]phenol can be compared with other phenolic compounds such as:
4-Aminophenol: Similar structure but lacks the pyridyl group, resulting in different chemical properties and applications.
4-Hydroxyphenylamine: Another phenolic compound with different substitution patterns, leading to varied reactivity and uses.
The uniqueness of this compound lies in its combination of a phenol and pyridyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
4-(pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8,14H,(H,12,13) |
InChI 键 |
JHOUAJWDARLISP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=CC=NC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
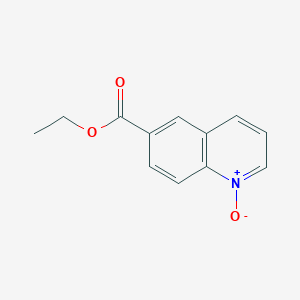
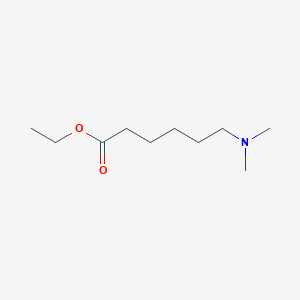
![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)
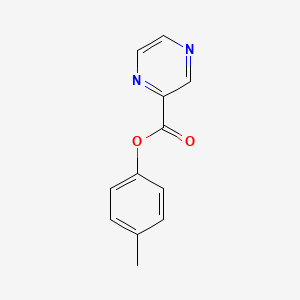
![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)
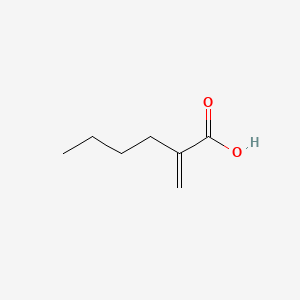
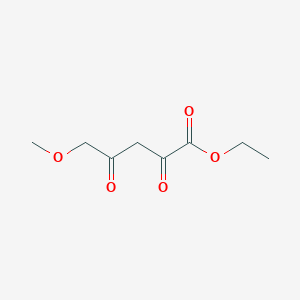
![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)
